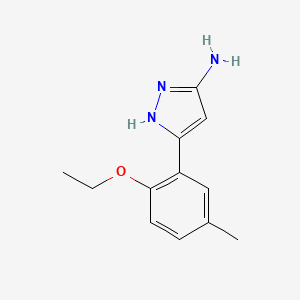![molecular formula C17H16N2O4 B12888687 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6329-96-0](/img/structure/B12888687.png)
3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a quinoline moiety attached to a bicyclic heptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a multi-step process. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, could be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety or the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated bicyclic structures.
Wissenschaftliche Forschungsanwendungen
3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a scaffold for the synthesis of new molecules with potential biological activity.
Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the bicyclic structure may interact with enzymes, inhibiting their activity and altering cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A simpler bicyclic compound with similar structural features.
6-oxo-bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with an oxygen-containing functional group.
Uniqueness
3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the quinoline moiety, which imparts additional biological activity and potential for drug development. Its complex structure also allows for diverse chemical modifications, making it a versatile compound for research.
Eigenschaften
CAS-Nummer |
6329-96-0 |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
3-(quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c20-16(13-11-6-7-12(23-11)14(13)17(21)22)19-10-5-1-3-9-4-2-8-18-15(9)10/h1-5,8,11-14H,6-7H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
RDUVQHCMRVEVJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


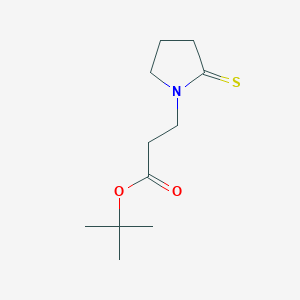

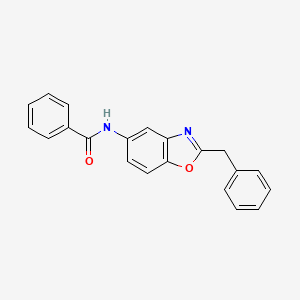
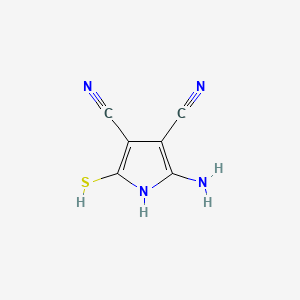
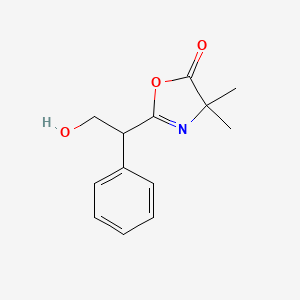
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)

![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
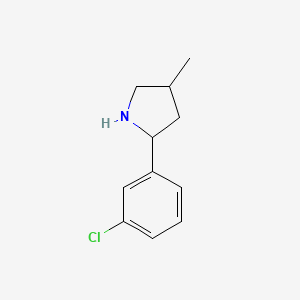
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)
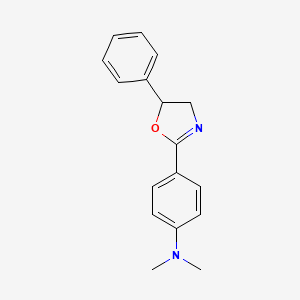
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
